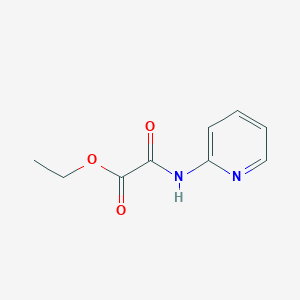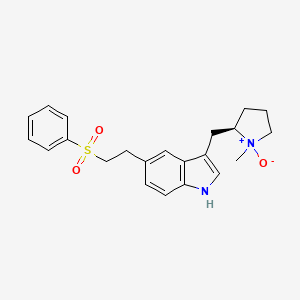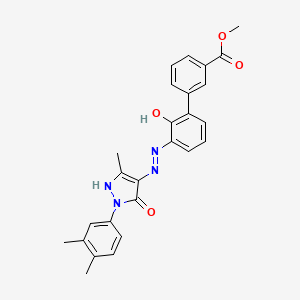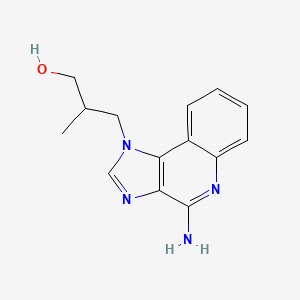
3-Hydroxy Imiquimod
Vue d'ensemble
Description
3-Hydroxy Imiquimod is a derivative of Imiquimod . Imiquimod is a medication that acts as an immune response modifier and is used to treat genital warts, superficial basal cell carcinoma, and actinic keratosis . The 3-Hydroxy variant of Imiquimod is often used in research .
Synthesis Analysis
Imiquimod and its analogues are synthesized from the imidazoquinoline family . The synthesis involves a series of reactions leading to the formation of three imiquimod analogues: the imidazo[1,2-a]quinoxalines, the imidazo[1,5-a]quinoxalines, and the pyrazolo[1,5-a]quinoxalines .
Molecular Structure Analysis
The molecular formula of Imiquimod is C14H16N4 . The 3D and 2D structural representation of molecular docking analysis revealed that hydrogen bonds were formed between the Imiquimod drug and the active sites of the TGF-β signaling targets residues .
Chemical Reactions Analysis
Imiquimod has been analyzed by different techniques including HPLC, spectrofluorometry, and ultraviolet-visible spectroscopy . The molecule was stable in all except oxidizing conditions where it degraded into a more polar molecule in a hydrogen peroxide (H2O2) concentration-dependent manner .
Applications De Recherche Scientifique
Enhanced Skin Permeation and Retention
A study focused on improving the delivery of Imiquimod (IMQ) through the skin. It developed a nanomedicine-based topical formulation of IMQ using β-cyclodextrin-based nanosponges, demonstrating enhanced penetration properties and potential for controlled release in treating aberrant wounds (Argenziano et al., 2019).
Immunological Activation and Skin Disorders
Imiquimod is recognized as a cytokine inducer, primarily used for treating various skin disorders. It indirectly causes wart regression by inducing immune reactions and cytokine synthesis, making it effective in treating genital warts and other skin conditions (Dahl, 2002).
Development of Medical Hydrogels
Research on imiquimod-MEO2MA hydrogel film was conducted for keloid therapy, highlighting its physiochemical properties and potential in controlled drug release for skin cancer therapy (Lin, Kotsuchibashi, & Li, 2017).
Imiquimod in Mouse Models for Psoriasis Research
A study detailed the use of the imiquimod-induced model for acute skin inflammation in mice, commonly used in preclinical psoriasis studies. It emphasized the model's benefits and limitations, providing insights for psoriasis research (Hawkes, Gudjonsson, & Ward, 2017).
NLRP3 Inflammasome Activation
Research revealed that imiquimod activates the NLRP3 inflammasome in myeloid cells and induces apoptosis in cancer cells. This study explored the mechanism behind this activation, uncovering imiquimod's influence beyond its role as a TLR7 ligand (Groß et al., 2016).
Mucoadhesive Films for Oral Dysplasia
Imiquimod was utilized in developing mucoadhesive films as a noninvasive treatment for precancerous dysplastic lesions in the oral cavity. This approach demonstrated potential for localized, effective treatment of such conditions (Ramineni, Cunningham, Dziubla, & Puleo, 2013).
Ulcerative Colitis Treatment
A study investigated imiquimod's therapeutic effect on ulcerative colitis, an immune disorder. It highlighted imiquimod's regulation of immunity, demonstrating its potential for clinical application in treating this condition (Chen, Zhou, Yang, Chen, & Xiang, 2017).
Treatment of Cutaneous Leishmaniasis
Imiquimod was studied in combination with meglumine antimonate for treating cutaneous leishmaniasis resistant to standard treatments. This combination therapy showed promising results, opening avenues for treating drug-resistant cases (Arevalo, Ward, Miller, Meng, Najar, Alvarez, Matlashewski, & Llanos-Cuentas, 2001).
Imiquimod for Various Skin Disorders
A comprehensive review of clinical trials and reports highlighted imiquimod's broad immunomodulatory properties, showing its effectiveness in treating various skin disorders beyond its approved indications (Vender & Goldberg, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9(7-19)6-18-8-16-12-13(18)10-4-2-3-5-11(10)17-14(12)15/h2-5,8-9,19H,6-7H2,1H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRATYRRGCLIWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C1C3=CC=CC=C3N=C2N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy Imiquimod | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)

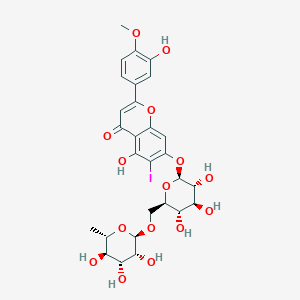
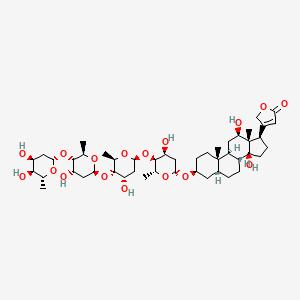
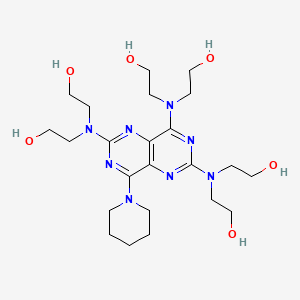
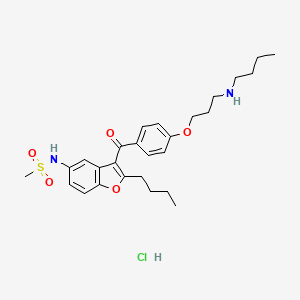
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)
